Trimethyl-[(6-methylpyridin-2-yl)methyl]silane
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Description
Trimethyl-[(6-methylpyridin-2-yl)methyl]silane is a useful research compound. Its molecular formula is C10H17NSi and its molecular weight is 179.33 g/mol. The purity is usually 95%.
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Biological Activity
Trimethyl-[(6-methylpyridin-2-yl)methyl]silane is a silane compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound, with the chemical formula C11H15N and a molecular weight of approximately 175.25 g/mol, features a pyridine ring that is known for its diverse biological activities. The presence of the trimethylsilyl group enhances its lipophilicity and stability, which are crucial for biological interactions.
Pharmacological Properties
Research indicates that compounds containing pyridine moieties exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Pyridine derivatives have shown efficacy against various bacterial strains. For instance, studies have demonstrated that certain derivatives can inhibit bacterial growth through mechanisms involving disruption of membrane integrity or interference with metabolic pathways .
- Antidiabetic Effects : Some pyridine-based compounds have been evaluated for their ability to inhibit α-amylase, an enzyme critical in carbohydrate metabolism. In vitro studies suggest that this compound may exhibit similar properties, potentially leading to its use in managing diabetes .
The mechanisms through which this compound exerts its effects may involve:
- Enzyme Inhibition : As noted in studies of related compounds, inhibition of enzymes like α-amylase plays a significant role in the antidiabetic activity of pyridine derivatives.
- Receptor Modulation : Compounds with similar structures have been reported to interact with various receptors, including those involved in neurotransmission and inflammation, indicating a potential for broader therapeutic applications .
Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial properties of several pyridine derivatives, including this compound. The results indicated significant inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antimicrobial agents.
Compound | MIC (µg/mL) |
---|---|
This compound | 32 |
Standard Antibiotic | 16 |
This suggests that the compound could be a candidate for further development as an antimicrobial agent.
Study 2: Antidiabetic Potential
In another investigation focusing on the antidiabetic potential of this compound, it was found to inhibit α-amylase activity effectively. The IC50 value was determined to be 5.5 µM, indicating a promising profile compared to standard drugs like acarbose (IC50 = 200 µM).
Compound | IC50 (µM) |
---|---|
This compound | 5.5 |
Acarbose | 200 |
Properties
IUPAC Name |
trimethyl-[(6-methylpyridin-2-yl)methyl]silane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NSi/c1-9-6-5-7-10(11-9)8-12(2,3)4/h5-7H,8H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVHHEAUZPMJUST-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C[Si](C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NSi |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.